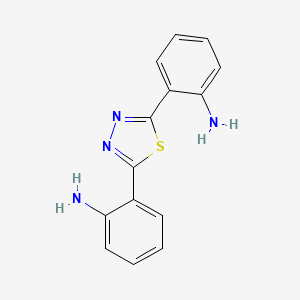![molecular formula C13H15NO4 B12919671 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one CAS No. 62869-54-9](/img/structure/B12919671.png)
1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is an organic compound characterized by a complex structure that includes a pyrrolidinone ring and a benzo[d][1,3]dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.
Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
相似化合物的比较
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-2-one: Similar structure but with a different position of the carbonyl group.
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-4-one: Another isomer with the carbonyl group at a different position.
Uniqueness: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
62869-54-9 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2 |
InChI 键 |
HZNJYERDGIERQD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)




![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)


![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)


